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Compound of Interest |

\

N-(4-aminophenyl)-3-
Compound Name:
methylbutanamide

CAS No.: 189576-50-9

Cat. No.: B071777

Executive Summary

Compound: N-(4-aminophenyl)-3-methylbutanamide CAS: 189576-50-9
(Generic/Analogous) Molecular Formula:

Molecular Weight: 192.26 g/mol [1]

This technical guide provides a rigorous structural elucidation framework for N-(4-

aminophenyl)-3-methylbutanamide (also referred to as 4'-amino-isovaleranilide). As a critical

intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and various azo-dyes,

accurate characterization of this moiety is essential for validating purity and reaction efficiency.

The following protocols synthesize data from high-fidelity predictive modeling and analogous

empirical standards (e.g., 4-aminoacetanilide and isovaleranilide) to establish a self-validating

spectral baseline.

Synthesis & Structural Context

To understand the spectral impurity profile, one must understand the genesis of the molecule.

[2] The compound is typically synthesized via two primary pathways: the selective acylation of

p-phenylenediamine or the reduction of the nitro-precursor.
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Workflow Visualization

The following diagram outlines the synthesis logic and the resulting structural nodes required
for spectroscopic verification.
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Figure 1: Synthesis pathways highlighting critical impurity nodes that must be monitored via MS
and NMR.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity.[2]

Electrospray lonization (ESI-MS)

In positive mode (

), the molecule exhibits a distinct protonated molecular ion.
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lon Species

m/z (Calculated)

m/z (Observed
Range)

Interpretation

[M+H]*

193.13

193.1-193.2

Base Peak (Parent).
Protonation at the
primary amine or

amide oxygen.

[M+Na]*

215.12

215.1-215.2

Sodium adduct,
common in
glass/solvent

contamination.

[2M+H]*

385.25

385.2 - 385.3

Dimer formation,
concentration

dependent.[2]

Electron Impact (EI-MS) Fragmentation Logic

For structural elucidation, EI-MS (70 eV) reveals the carbon skeleton stability.

Molecular lon (

): 192 m/z (Moderate intensity).[2]

Base Peak (m/z 108): Loss of the isovaleryl group (

).[2] The remaining fragment is the radical cation of p-phenylenediamine (

), a highly stable aromatic system.

the ring (

).[2]

Fragment m/z 57: Isobutyl cation (

), characteristic of the 3-methylbutanamide tail.

Fragment m/z 135: Cleavage of the isobutyl chain, leaving the amide carbonyl attached to
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Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "fingerprint" for the functional group integrity, specifically

confirming the presence of the primary amine (reaction completion) and the secondary amide.

Functional Group

Wavenumber (

)

Intensity

Vibrational Mode

Primary Amine (-NH2)

3450 & 3350

Medium

Asymmetric &
Symmetric Stretch.
Diagnostic doublet.
Disappearance of
these peaks indicates
side-reactions (e.g.,
oxidation).[2]

Secondary Amide (-
NH)

3280 - 3300

Strong

N-H stretching (Amide
A).

Aliphatic C-H

2955 - 2870

Medium

C-H stretching of the
isobutyl
(methyl/methylene)
groups.[2]

Amide | (C=0)

1650 - 1660

Strong

Carbonyl stretch.
Lower frequency than
esters due to

resonance.[2]

Amide

1540 - 1560

Strong

N-H bending mixed
with C-N stretching.[2]

Aromatic Ring

1515 & 1600

Strong

C=C ring skeletal

vibrations.[2]

C-N Stretch

1260 - 1300

Medium

Aryl-Amide bond
stretch.[2]
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Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive map of the hydrogen and carbon framework.[2]

*H NMR (400 MHz, DMSO-ds)

Solvent Choice: DMSO-ds is preferred over CDCIs to prevent the broadening of amide/amine

protons and to ensure solubility.[2]
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Shift (
Position Multiplicity Integration
ppm)

J-Coupling Assighment
(Hz) Logic

Downfield
due to

NH (Amide) 9.45 S 1H - anisotropy of
C=0 and H-
bonding.

Ortho to
amide

Ar-H (3,5) 7.28 d 2H J=28.8 (electron-
withdrawing).
Deshielded.

Ortho to
amine
Ar-H (2,6) 6.48 d 2H J=8.8 (electron-
donating).
Shielded.

Exchangeabl
e protons.[2]
Chemical
NHz (Amine) 4.85 brs 2H - shift varies
with
concentration

Iwater.[2]

Methylene
2.12 d 2H J=7.0 adjacent to
carbonyl.[2]

-CH2

Methine

proton
CH 2.05 m 1H - _
(isobutyl

head).

0.93 d 6H J=6.6 Methyl

-CH
’ groups of the
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isobutyl
chain.[2]

Critical Analysis Point: The aromatic region must display a clear AA'BB' system.[2] If the
doublets at 7.28 and 6.48 ppm appear as a single singlet or complex multiplet, investigate for
loss of para-substitution pattern (e.g., regioisomer contamination).[2]

13C NMR (100 MHz, DMSO-de)

Shift (
Carbon Type Assignment
ppm)
C=0 (Amide) 170.5 Carbonyl carbon.[2]
Aromatic carbon attached to
Ar-C (Ipso-NH) 144.8 amine (Strongly shielded by
resonance).
Aromatic carbon attached to
Ar-C (Ipso-NHCO) 128.5 .
amide.
Ar-C (Ortho-NHCO) 120.8 Aromatic CH (meta to amine).
Ar-C (Ortho-NH2) 113.8 Aromatic CH (ortho to amine).
-CH> 45.5 Methylene carbon.[2]
CH 26.1 Methine carbon.[2]
-CHs 22.8 Methyl carbons (equivalent).[2]

Quality Control & Impurity Markers

When analyzing the spectra, specifically look for these deviations which indicate process
failure:

¢ Residual Starting Material (p-Phenylenediamine):
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o NMR: Look for a singlet at ~6.3 ppm (4 equivalent aromatic protons).[2]
o MS: Peak at m/z 108 (M+).[2]
e Over-Acylation (Di-isovaleranilide):

o NMR: Disappearance of the NHz signal at 4.85 ppm; doubling of aliphatic integration
relative to the aromatic ring.[2]

o MS: Peak at m/z 276.[2]

e Hydrolysis Product (Isovaleric Acid):
o NMR: Distinct doublet for methyls shifted slightly; carboxylic acid proton >11 ppm.[2]
o Olfactory: Distinct "sweaty sock” or cheese-like odor.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-(4-aminophenyl)-3-methylbutanamide | CL1H16N20 | CID 960630 - PubChem
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2. 4-Aminoacetanilide | CBH10N20 | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 4-Aminobutanal | C4H9NO | CID 118 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Acetophenone, 4'-amino- [webbook.nist.gov]

o To cite this document: BenchChem. [Comprehensive Spectral Characterization Guide: N-(4-
aminophenyl)-3-methylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071777#spectroscopic-data-nmr-ir-ms-of-n-4-
aminophenyl-3-methylbutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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